molecular formula C17H19NO5S B2641738 Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 331725-41-8

Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2641738
CAS No.: 331725-41-8
M. Wt: 349.4
InChI Key: QHNSZDAJMASGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a sulfonamide-based glycine derivative characterized by a 4-methoxyphenyl group and a 4-methylphenylsulfonyl moiety attached to the nitrogen of a glycinate methyl ester. This compound belongs to a class of synthetic intermediates with applications in medicinal chemistry, particularly in the development of protease inhibitors and receptor modulators . Its synthesis typically involves nucleophilic substitution reactions, as exemplified by the alkylation of sulfonamide precursors with bromoacetate esters under basic conditions .

The structural uniqueness of this compound lies in its dual substitution pattern: the electron-donating methoxy group at the para position of the phenyl ring and the sulfonyl group’s para-methyl substitution. These features influence its electronic properties, solubility, and reactivity, making it a valuable scaffold for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-4-10-16(11-5-13)24(20,21)18(12-17(19)23-3)14-6-8-15(22-2)9-7-14/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNSZDAJMASGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, identified by its CAS number 331725-41-8, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the following:

  • Molecular Formula : C17H19NO5S
  • Molecular Weight : 349.41 g/mol
  • Functional Groups : Methoxy group, sulfonyl moiety, and a glycinate backbone.

Table 1: Summary of Chemical Properties

PropertyValue
Molecular FormulaC17H19NO5S
Molecular Weight349.41 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The sulfonyl group is believed to interact with specific enzymes, potentially inhibiting their activity. This interaction could modulate various biochemical pathways.
  • Protein Binding : The compound's unique functional groups may enhance its binding affinity to proteins, affecting their functions and cellular processes.
  • Antioxidant Activity : Some derivatives of similar compounds have shown potential antioxidant properties, which could contribute to their biological efficacy.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, studies on related sulfonamide compounds have shown significant inhibition of proteolytic enzymes, which could be extrapolated to this compound .

Case Studies

  • Case Study 1 : A study examining the effects of sulfonamide derivatives on K562 leukemia cells found that certain modifications led to increased cytotoxicity and apoptosis induction . This suggests that this compound could exhibit similar effects due to its sulfonamide structure.
  • Case Study 2 : In another study focusing on enzyme inhibitors, compounds analogous to this compound showed promising results in inhibiting cathepsin L, a protease implicated in cancer progression . This reinforces the potential for this compound in therapeutic applications.

Scientific Research Applications

Preliminary studies indicate that Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate exhibits various biological activities, particularly in enzyme inhibition and modulation of protein interactions. Key areas of interest include:

  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential use in treating inflammatory diseases.
  • Antimicrobial Activity : In vitro studies have shown that similar sulfonamide derivatives possess antimicrobial properties, indicating that this compound may also be effective against bacterial infections.

In Vitro Studies

Research has demonstrated that compounds with similar structures can effectively inhibit bacterial growth and reduce inflammation markers in cell lines. For instance:

  • A study on sulfonamide derivatives indicated significant inhibition of bacterial strains, showcasing the compound's potential as an antimicrobial agent.

Animal Models

Preclinical studies involving animal models have provided insights into the pharmacokinetics and pharmacodynamics of related compounds:

  • Animal studies have shown efficacy in reducing inflammation and bacterial load in infected tissues, supporting further investigation into the therapeutic applications of this compound.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural analogs of Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, highlighting differences in substituents, molecular formulas, and molecular weights:

Compound Name Substituents on Phenyl Rings Molecular Formula Molecular Weight Key References
This compound (Target) 4-OCH₃ (A-ring), 4-CH₃ (sulfonyl-B-ring) C₁₇H₁₉NO₅S 349.40 g/mol
Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-OCH₃ (A-ring), 4-CH₃ (sulfonyl-B-ring) C₁₇H₁₉NO₅S 349.40 g/mol
Methyl N-(5-chloro-2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 2-OCH₃, 5-Cl (A-ring), 4-CH₃ (sulfonyl-B-ring) C₁₇H₁₈ClNO₅S 383.85 g/mol
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3,4-di-OCH₃ (A-ring), 4-CH₃ (sulfonyl-B-ring) C₁₈H₂₁NO₆S 379.43 g/mol
N-(4-Chlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide 4-Cl (A-ring), 4-OCH₃ (B-ring), methylsulfonyl group C₁₆H₁₆ClN₂O₄S 383.83 g/mol
N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine Carboxylic acid (no methyl ester), 4-CH₃ (both rings) C₁₆H₁₇NO₄S 319.38 g/mol

Key Differences and Functional Implications

Chlorine substitution (e.g., 5-chloro-2-methoxy in ) introduces steric bulk and electron-withdrawing effects, which may enhance metabolic stability but reduce solubility .

Ester vs. Carboxylic Acid Derivatives :

  • The methyl ester in the target compound improves cell membrane permeability compared to the carboxylic acid derivative (), which is more polar and likely less bioavailable .

Sulfonyl Group Modifications :

  • Replacement of the 4-methylphenylsulfonyl group with a methylsulfonyl group () simplifies the structure but may reduce binding affinity in sulfonamide-based inhibitors due to decreased hydrophobic interactions .

Experimental and Handling Considerations

  • Stability : Methyl ester derivatives (e.g., ) are sensitive to hydrolysis under acidic or basic conditions, requiring anhydrous storage .
  • Safety : Proper personal protective equipment (PPE), including gloves and masks, is mandatory during synthesis to avoid skin contact with reactive intermediates .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate?

  • Methodology : A two-step approach is commonly employed:

Sulfonylation : React glycine methyl ester with p-toluenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the monosulfonylated intermediate.

N-Arylation : Introduce the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed coupling. For example, use 4-methoxyphenylboronic acid in a Suzuki-Miyaura reaction .

  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis or NMR.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substituent integration and regiochemistry. For example, the sulfonyl group typically deshields adjacent protons (δ ~3.5–4.5 ppm) .
  • X-ray Crystallography : Resolve bond angles (e.g., C–S–O ~106–112°) and torsional conformations to validate steric interactions between the sulfonyl and methoxyphenyl groups .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]+^+ for C17_{17}H19_{19}NO6_6S: 366.1012) .

Q. What stability considerations are critical for handling this compound?

  • Hydrolysis Sensitivity : The ester group is prone to hydrolysis in aqueous or acidic conditions. Store under inert atmosphere (N2_2 or Ar) at –20°C .
  • Light Sensitivity : Protect from UV exposure due to the sulfonamide and aromatic moieties. Use amber glassware for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for sulfonamide derivatives?

  • Approach :

  • Compare experimental bond lengths (e.g., S–N: ~1.63 Å) and angles (e.g., C–S–N: ~105°) with density functional theory (DFT) calculations to identify outliers .
  • Use Hirshfeld surface analysis to assess intermolecular interactions (e.g., π-π stacking of aromatic rings) that may influence crystal packing .
    • Case Study : Discrepancies in dihedral angles between sulfonyl and aryl groups can arise from solvent polarity during crystallization. Test multiple solvents (e.g., DMSO vs. ethanol) .

Q. What strategies are effective for probing the compound’s bioactivity in enzymatic assays?

  • Design :

  • Target Selection : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or HIV protease) due to the sulfonyl group’s affinity for zinc ions .
  • Assay Conditions : Use fluorescence-based assays (e.g., dansylamide displacement) at physiological pH (7.4) to mimic in vivo environments .
    • Data Interpretation : Correlate IC50_{50} values with substituent electronic effects (e.g., methoxy vs. nitro groups) to refine structure-activity relationships (SAR) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models to assess logP (predicted ~2.95) and blood-brain barrier penetration .
  • ADMET Prediction : Use software like SwissADME to predict metabolic sites (e.g., ester hydrolysis) and cytochrome P450 interactions .
    • Validation : Compare computational results with in vitro hepatocyte stability assays .

Q. What experimental approaches validate conflicting mechanistic hypotheses in sulfonamide reactions?

  • Kinetic Studies : Perform Hammett analysis by synthesizing derivatives with electron-donating (e.g., –OCH3_3) or withdrawing (–NO2_2) groups to assess rate dependence on substituent effects .
  • Isotopic Labeling : Use 18^{18}O-labeled sulfonyl precursors to trace oxygen exchange during hydrolysis or enzymatic cleavage .

Methodological Notes

  • Synthetic Reproducibility : Document reaction yields under varying conditions (e.g., temperature, catalyst loading) to identify optimal parameters .
  • Data Transparency : Report crystallographic data (e.g., CCDC deposition numbers) and raw spectral files to enable cross-validation .
  • Ethical Compliance : Adhere to safety protocols for sulfonamide handling (e.g., PPE, fume hoods) as outlined in SDS guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.